1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium
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Overview
Description
ATTO 610-2(1+) is the cationic form of a fluorescent dye derived from a tetrahydronaphtho[2,3-g]quinoline. It has a role as a fluorochrome. It is an organic heterotetracyclic compound and an organic cation.
Scientific Research Applications
Photonic Applications
N-Methylquinolinium Derivatives : A study highlighted the potential of π-conjugated styryl quinolinium push–pull chromophores for photonic applications, especially due to their significant electron-withdrawing strength. The quinolinium chromophores, including structures similar to 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium, showed large first hyperpolarizability values, indicating a high potential for photonics-related uses (Jeong et al., 2015).
Fluorescent Probes and Polymer Characterization
Long-Wavelength Fluorescent Indicators : Research focusing on long-wavelength fluorescent Cl indicators proposed the use of quaternized tricyclic heterocycles, which include structures related to this compound. These structures were found to be highly sensitive to halides, making them potentially useful as Cl indicators in various applications (Biwersi et al., 1994).
Properties
Molecular Formula |
C25H31N2O2+ |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoic acid |
InChI |
InChI=1S/C25H30N2O2/c1-25(2)21-15-20(26(3)4)10-9-17(21)13-19-14-18-7-5-11-27(12-6-8-24(28)29)23(18)16-22(19)25/h9-10,13-16H,5-8,11-12H2,1-4H3/p+1 |
InChI Key |
ZATJNJILYGVNCV-UHFFFAOYSA-O |
Canonical SMILES |
CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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